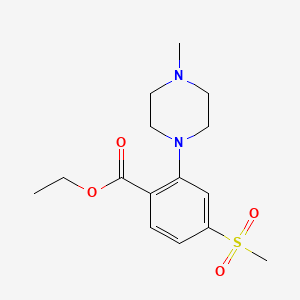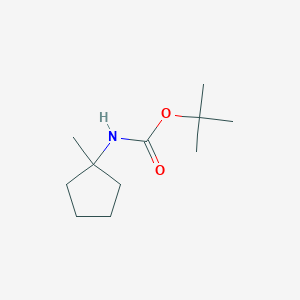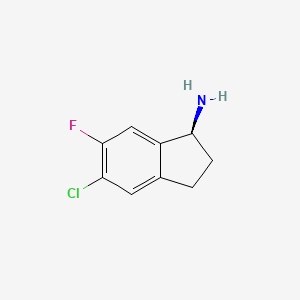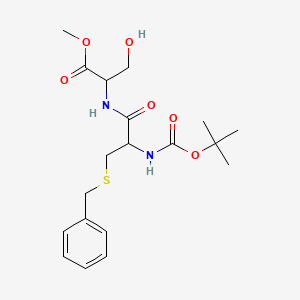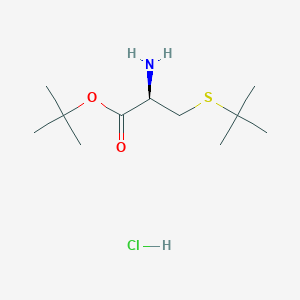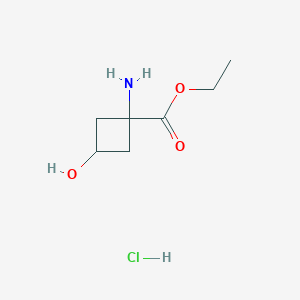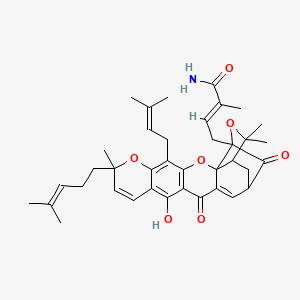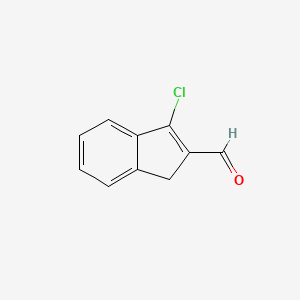![molecular formula C19H19N3O4 B12281454 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione](/img/structure/B12281454.png)
2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid . Industrial production methods often focus on green chemistry principles, utilizing solventless conditions and environmentally friendly reagents .
Chemical Reactions Analysis
2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and maleic anhydride . Major products formed from these reactions include tricyclic indole derivatives and multifunctionalized isoindoline-1,3-dione cores .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . Additionally, it is used in the development of photochromic materials and polymer additives .
Mechanism of Action
The mechanism of action of 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to the allosteric binding site of the dopamine receptor D2, and modulating its activity . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key amino acid residues at the receptor site .
Comparison with Similar Compounds
Similar compounds to 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione . These compounds share a similar core structure but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific substitution with a Boc-amino group and a pyridylmethyl group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[(1,3-dioxoisoindol-2-yl)methyl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H19N3O4/c1-19(2,3)26-18(25)21-15-10-12(8-9-20-15)11-22-16(23)13-6-4-5-7-14(13)17(22)24/h4-10H,11H2,1-3H3,(H,20,21,25) |
InChI Key |
ZOFQHMTVTRAVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


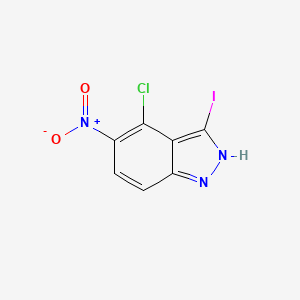
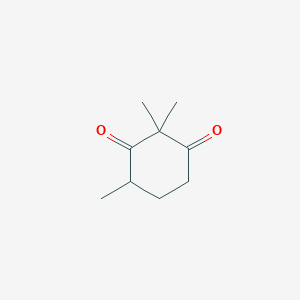
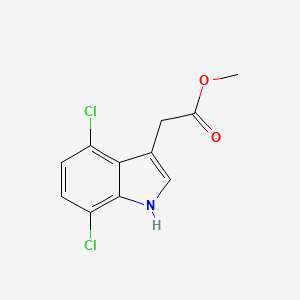
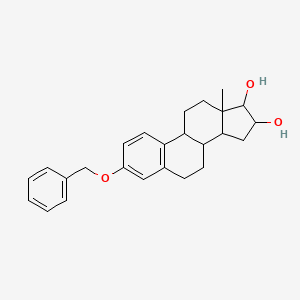
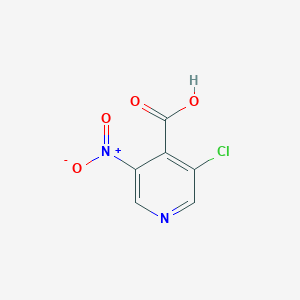
![4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12281418.png)
